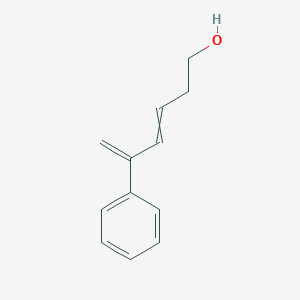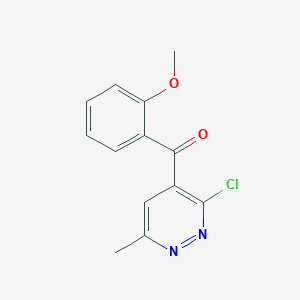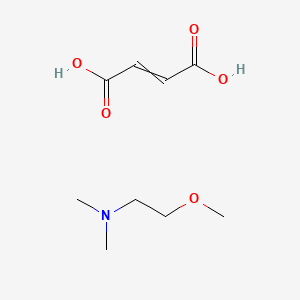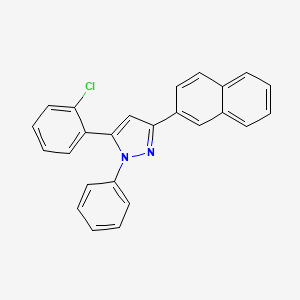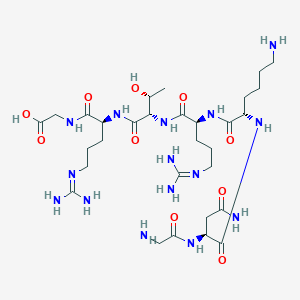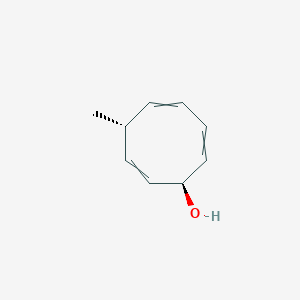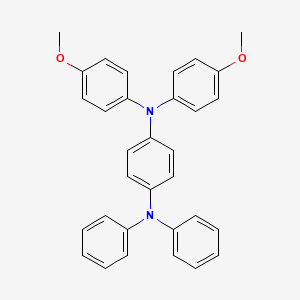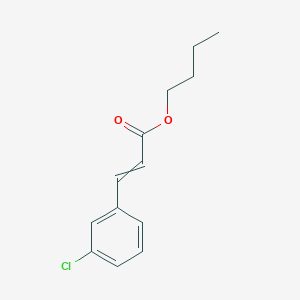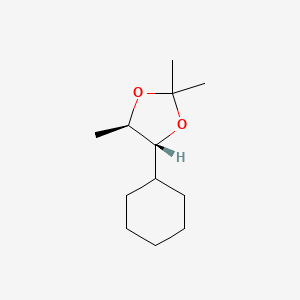
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane is a chiral compound with a unique structure that includes a cyclohexyl group and two methyl groups attached to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired dioxolane compound. Common reaction conditions include the use of a strong acid such as p-toluenesulfonic acid and a solvent like cyclohexane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Wissenschaftliche Forschungsanwendungen
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism by which (4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound in various reactions. The cyclohexyl group provides steric hindrance, which can affect the compound’s binding to enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol: Another chiral dioxolane compound used in asymmetric synthesis.
(4R,5R)-4,5-bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane: Known for its use in chiral catalysis and as a ligand in metal-catalyzed reactions.
Uniqueness
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane is unique due to its specific combination of a cyclohexyl group and two methyl groups on the dioxolane ring. This structure imparts distinct steric and electronic properties, making it valuable in applications requiring high selectivity and reactivity .
Eigenschaften
CAS-Nummer |
827608-98-0 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(4R,5R)-4-cyclohexyl-2,2,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-9-11(14-12(2,3)13-9)10-7-5-4-6-8-10/h9-11H,4-8H2,1-3H3/t9-,11+/m1/s1 |
InChI-Schlüssel |
SKTBSQIQZCOZQF-KOLCDFICSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C2CCCCC2 |
Kanonische SMILES |
CC1C(OC(O1)(C)C)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
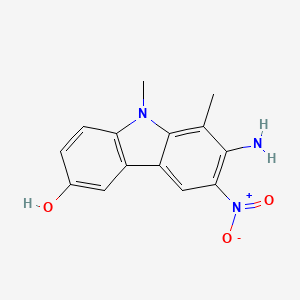

![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

